{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride
Overview
Description
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 2059988-50-8 . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . The melting point is between 240-243 degrees .Scientific Research Applications
Catalytic Applications in Organic Synthesis:
- The derivative 1-(3-(Pyridin-2-yl)phenyl)methanamine has been synthesized and used to create unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications (Roffe et al., 2016).
Photocytotoxic Properties in Medicinal Chemistry:
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited remarkable photocytotoxicity in red light to various cell lines, suggesting potential applications in targeted cancer therapy (Basu et al., 2014).
- Another study on Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, where N-N-bis((pyridin-2-yl)methyl)methanamine was used, showed significant uptake in cancer cells and remarkable photocytotoxicity, indicating potential for tumor targeting (Basu et al., 2015).
Applications in Materials Science:
- A pyridine-anchor co-adsorbent based on N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine was synthesized and employed in dye-sensitized solar cells (DSSCs), showing significant improvement in overall conversion efficiency, demonstrating its potential in renewable energy technology (Wei et al., 2015).
Synthesis of Schiff Bases and Their Potential as Anticonvulsants:
- Schiff bases of 3-aminomethyl pyridine, a similar derivative, were synthesized and evaluated for anticonvulsant activity, indicating the potential for developing new therapeutic agents (Pandey & Srivastava, 2011).
Safety and Hazards
The safety information for “{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Pharmacokinetics
As a component of protacs, the pharmacokinetics of this compound would be influenced by factors such as its molecular weight, lipophilicity, and the properties of the other components of the protac .
Result of Action
The result of the action of this compound is the targeted degradation of specific proteins. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target protein and E3 ubiquitin ligase .
Properties
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11;;/h1-8H,9-10,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYJBMXBWCVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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